1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)-
Description
Structural Classification Within Heterocyclic Compounds
The compound belongs to the pyrrolopyridine family, a class of nitrogen-containing bicyclic heterocycles that merge features of pyrrole and pyridine. The pyrrolo[2,3-b]pyridine system consists of a five-membered pyrrole ring fused to a six-membered pyridine ring at the 2,3-positions, creating a planar aromatic system with distinct electronic properties. The 1-(cyclopropylmethyl) substituent introduces steric bulk and conformational rigidity, while the carboxylic acid at position 3 enhances polarity and hydrogen-bonding potential.
Key structural attributes include:
- Aromatic System : The fused rings adopt a planar geometry, enabling π-π stacking interactions with protein binding sites.
- Substituent Effects : The cyclopropylmethyl group at N-1 modulates lipophilicity and steric interactions, which can influence membrane permeability and target selectivity.
- Carboxylic Acid Functionality : Positioned at C-3, this group serves as a hydrogen bond donor/acceptor, a feature critical for binding to kinase hinge regions or enzymatic active sites.
A comparative analysis of molecular descriptors highlights its uniqueness among pyrrolopyridines. For instance, the calculated LogP value (a measure of lipophilicity) is lower than non-carboxylic acid-containing analogues due to the ionizable carboxylic acid group, potentially improving aqueous solubility. The SMILES notation C1CC1CN2C=C(C3=C2N=CC=C3)C(=O)O succinctly captures its topology, emphasizing the cyclopropane moiety and the conjugated heteroaromatic system.
Historical Context of Pyrrolopyridine Derivatives in Medicinal Chemistry
Pyrrolopyridines, colloquially termed "azaindoles," have emerged as privileged scaffolds in drug design due to their resemblance to purine nucleotides, enabling competitive binding to ATP pockets in kinases. Early applications focused on antitumor agents, with vemurafenib (a BRAF kinase inhibitor) marking a milestone as the first FDA-approved pyrrolopyridine-based drug for melanoma. The structural mimicry of adenine allows these compounds to engage conserved hinge regions in kinases, while substituents fine-tune selectivity and potency.
Recent advancements have expanded their therapeutic scope to immunology and inflammation. For example, C-5 substituted pyrrolopyridines, such as 1-(cyclopropylmethyl) derivatives, exhibit remarkable selectivity for Janus kinase 1 (JAK1) over JAK2, a critical distinction for reducing off-target effects in autoimmune diseases. Modifications at the C-5 position with pyrazole or pyrrolidine groups, combined with tail variations, have yielded compounds with IC~50~ values below 3 nM and >250-fold selectivity for JAK1. These innovations underscore the scaffold’s adaptability in addressing selectivity challenges inherent to kinase drug development.
The integration of computational modeling and structure-activity relationship (SAR) studies has further refined pyrrolopyridine designs. For instance, hydrogen-bond interactions between C-5 substituents and JAK1’s E966 residue have been identified as a key determinant of selectivity, guiding the optimization of derivatives like compound 12b . Such insights highlight the scaffold’s capacity to balance potency and selectivity through strategic functionalization.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)10-7-14(6-8-3-4-8)11-9(10)2-1-5-13-11/h1-2,5,7-8H,3-4,6H2,(H,15,16) |
InChI Key |
CLLSTCDFKOHTBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=C(C3=C2N=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of a pyridine derivative with a cyclopropylmethyl group under acidic or basic conditions to facilitate the formation of the desired heterocyclic ring structure .
Industrial production methods for such compounds often involve optimizing these synthetic routes to improve yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the effectiveness of 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. Abnormal FGFR signaling is implicated in numerous cancers, making it a prime target for therapeutic intervention.
- Case Study: FGFR Inhibition
- A study reported the synthesis of several derivatives, including compound 4h, which exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This compound was shown to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis, along with significantly reducing cell migration and invasion in vitro .
Neurological Applications
Beyond oncology, there is emerging evidence supporting the use of 1H-pyrrolo[2,3-b]pyridine derivatives in treating neurological disorders through phosphodiesterase (PDE) inhibition.
- Case Study: PDE4B Inhibition
- A series of derivatives was evaluated for their ability to inhibit PDE4B, an enzyme linked to inflammatory responses in the central nervous system. Compound 11h demonstrated selective inhibition with an IC50 range of 0.11–1.1 μM and effectively reduced TNF-α release from macrophages exposed to inflammatory stimuli. This suggests potential for treating conditions like multiple sclerosis or Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of these compounds.
| Compound | Target Enzyme | IC50 (nM) | Biological Activity |
|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibits cell proliferation and induces apoptosis |
| 4h | FGFR2 | 9 | Reduces migration and invasion |
| 11h | PDE4B | 110–1100 | Reduces TNF-α release from macrophages |
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the binding of natural ligands and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Electronic Differences
- Ring Fusion and Substitution Patterns : The parent compound and its 1-(cyclopropylmethyl) derivative belong to the [2,3-b] pyrrolopyridine class, whereas analogs like 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS 933736-80-2) exhibit [2,3-c] fusion, altering ring geometry and electronic distribution .
- Tosyl and ester derivatives (e.g., CAS 952182-23-9) demonstrate the versatility of this scaffold in synthetic chemistry .
Hazard Profiles
- The parent compound’s hazard classification (H302, H315, etc.) suggests moderate toxicity, consistent with many carboxylic acid-containing heterocycles.
Notes
- Further experimental data—such as synthetic routes, spectroscopic characterization, and bioactivity studies—are required to fully evaluate this compound’s unique properties.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)- is a compound belonging to the pyrrolo[2,3-b]pyridine family, known for its diverse biological activities. This article reviews its pharmacological properties, focusing on its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), as well as its implications in cancer therapy.
- Molecular Formula : C₈H₈N₂O₂
- Molecular Weight : 162.15 g/mol
- CAS Number : 754214-42-1
Biological Activity Overview
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit significant biological activities, particularly in cancer treatment through FGFR inhibition. The compound's structure allows it to interact effectively with various biological targets.
FGFR Inhibition
1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit FGFR signaling pathways, which are often dysregulated in cancer. The compound under consideration has demonstrated potent inhibitory activity against FGFR1, with an IC50 value reported at 1.9 mM for certain derivatives .
Table 1: FGFR Inhibition Potency of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR Type | IC50 Value (nM) |
|---|---|---|
| Compound 4h | FGFR1 | 7 |
| Compound 4h | FGFR2 | 9 |
| Compound 4h | FGFR3 | 25 |
| Compound 4h | FGFR4 | 712 |
The mechanism of action involves the binding of the compound to the FGFRs, leading to the inhibition of downstream signaling pathways critical for tumor growth and metastasis. Structural studies suggest that modifications at specific positions on the pyrrolo ring can enhance binding affinity and selectivity for different FGFR subtypes .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (4T1). It induces apoptosis and inhibits migration and invasion of these cells .
Case Study: Anti-Proliferative Effects on Breast Cancer Cells
A study demonstrated that the administration of compound 4h resulted in a significant reduction in cell viability and increased apoptosis markers in breast cancer cell lines. This highlights the potential therapeutic application of this compound in oncology.
Additional Biological Activities
Beyond its role as an FGFR inhibitor, pyrrolo[2,3-b]pyridine derivatives have been explored for other biological activities:
- Antimicrobial Activity : Certain derivatives have shown activity against Mycobacterium tuberculosis with MIC values indicating good efficacy against resistant strains .
- Neurological Applications : Some studies suggest potential applications in treating neurological disorders due to their interaction with neurotransmitter systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
